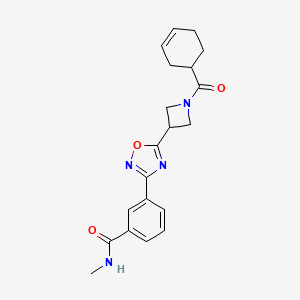
3-(5-(1-(cyclohex-3-enecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a cyclohexene ring, which is a six-membered carbon ring with one double bond; an azetidine ring, which is a four-membered ring containing three carbons and one nitrogen; an oxadiazole ring, which is a five-membered ring containing two carbons, two nitrogens, and one oxygen; and a benzamide group, which consists of a benzene ring attached to an amide group.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. The cyclohexene ring might undergo reactions typical of alkenes, such as addition reactions. The azetidine ring, being a strained ring, might be reactive towards ring-opening reactions. The oxadiazole ring might participate in nucleophilic substitution reactions, and the benzamide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups might make this compound relatively polar, affecting its solubility in different solvents. The presence of a conjugated system of pi electrons might give this compound interesting optical properties .Scientific Research Applications
Discovery and Potential Anticancer Applications
A study identified a compound exhibiting excellent biochemical potency and pharmaceutical properties suitable for clinical development as a kinesin spindle protein (KSP) inhibitor. This compound, characterized by arresting cells in mitosis leading to the formation of a monopolar spindle phenotype and induction of cellular death, demonstrates the potential application of related compounds in cancer treatment (Theoclitou et al., 2011).
Synthesis and Antimicrobial Applications
Research into the synthesis of 1,2,4-oxadiazoles and related structures has indicated their relevance in medicinal chemistry and materials sciences. Such compounds, including the targeted chemical structure, have been explored for their antimicrobial activities, providing a basis for the development of new therapeutic agents against various bacterial and fungal infections (Hemming et al., 2013).
Antibacterial and Antifungal Evaluation
Derivatives of azetidinone, such as those synthesized from 3-methyl-1H-pyrazol-5(4H)-one, have been evaluated for their antimicrobial activities. These studies highlight the potential of azetidinone derivatives, by extension including the focused compound, in serving as promising antibacterial agents against various bacterial strains, underscoring the chemical's utility in addressing microbial diseases (Chopde et al., 2012).
Antiepileptic Activity through Natural Product Derivatives
A novel approach involved synthesizing semicarbazones derived from natural products like limonene and citral, coupled to 1,3,4-oxadiazoles. The anticonvulsant activities of these compounds, which share a structural similarity to the compound , underscore the potential of utilizing such frameworks in developing treatments for epilepsy (Rajak et al., 2013).
mGluR5 Modulation for Neurological Disorders
Aryl azetidinyl oxadiazoles have been identified as mGluR5 positive allosteric modulators, revealing the significance of such compounds in modulating neurological functions and potentially treating neurological disorders. This research highlights the versatility of the compound's core structure in drug development, especially in targeting the central nervous system (Packiarajan et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[5-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-21-18(25)15-9-5-8-14(10-15)17-22-19(27-23-17)16-11-24(12-16)20(26)13-6-3-2-4-7-13/h2-3,5,8-10,13,16H,4,6-7,11-12H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQALEMBRJGAOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)C4CCC=CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(1-(cyclohex-3-enecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

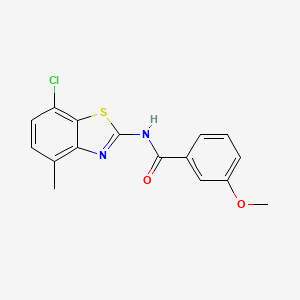
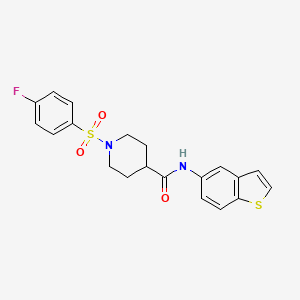

![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)
![N-(2-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2390264.png)
![3-[2-(dimethylamino)ethyl]-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione](/img/structure/B2390265.png)

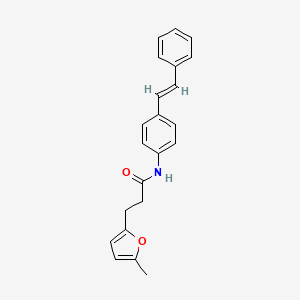
![4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390273.png)
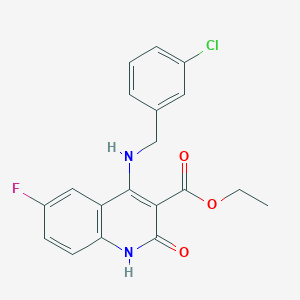
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2390275.png)
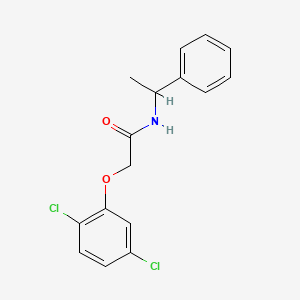
![1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2390277.png)
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390278.png)